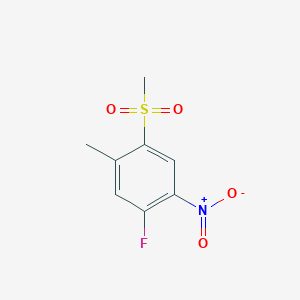

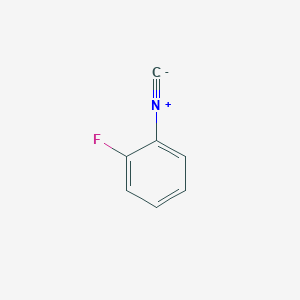

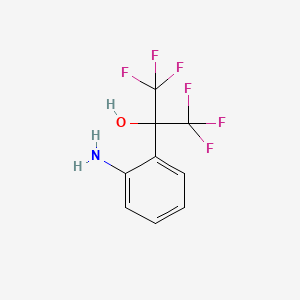

1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene

説明

The compound of interest, 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene, is a fluorinated nitrobenzene derivative. Fluorinated nitrobenzenes are known for their biological activity, particularly in inhibiting functions of polymorphonuclear leukocytes, such as chemotaxis, phagocytosis, exocytosis, and the respiratory burst. These inhibitory effects are stronger in bifunctional compounds compared to monofunctional ones and are believed to be due to interactions with sulfhydryl groups in a hydrophobic environment .

Synthesis Analysis

The synthesis of related fluorinated nitrobenzenes typically involves aromatic nucleophilic substitution reactions. For instance, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized by reacting lithium dimesitylphosphide with hexafluorobenzene . Another synthesis route for a chloro-fluoro-nitrobenzenesulfonyl chloride, a related compound, utilized the Schiemann reaction, oxychlorination, and nitration starting from bis(4-amino-2chlorophenyl) disulfide . These methods indicate that the synthesis of the compound might also involve multiple steps, including halogenation, nitration, and the introduction of the sulfonyl group.

Molecular Structure Analysis

The molecular structure of fluorinated nitrobenzenes can be complex, with crowded structures often reflected in their spectroscopic data, such as 19F NMR . X-ray crystallography has been used to confirm the structures of related compounds, revealing large bond angles around certain atoms due to steric hindrance . The molecular structure of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene would likely exhibit similar complexity due to the presence of multiple substituents on the benzene ring.

Chemical Reactions Analysis

Fluorinated nitrobenzenes can undergo various chemical reactions. For example, 2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4-dinitrobenzene, was made to react with amines, amino acids, and NH-heteroaromatic compounds . The SNH reaction of 3-fluoronitrobenzenes with chloromethyl sulfone has been used to construct sulfonylindoles . These reactions suggest that 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene could also participate in nucleophilic substitutions and potentially be used in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nitrobenzenes are influenced by their molecular structure. The presence of electronegative fluorine atoms and nitro groups can affect the electron distribution within the molecule, impacting properties like boiling point, melting point, and solubility. The synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound, was characterized by various spectroscopic methods, including 1H and 13C-NMR, EI-MS, and FT-IR, which are essential for understanding the physical and chemical properties of these compounds .

科学的研究の応用

Chemical Synthesis and Reactions

1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene is involved in various chemical synthesis processes and reactions, highlighting its utility in creating complex chemical compounds. For example, it is used in the synthesis of sulfonated derivatives of fluoroaniline, demonstrating its role in the production of sulfonic acids and their derivatives. The compound's reactivity with different reagents, such as sodium hydroxide, showcases its potential in chemical transformations, leading to products like 2-methylsulfonylnitrobenzene and 2-nitrophenol under specific conditions (Shaw & Miller, 1970; Courtin, 1982).

Nucleophilic Substitution Reactions

This compound also plays a critical role in nucleophilic substitution reactions, which are fundamental in organic synthesis. Studies involving similar fluorinated nitrobenzene derivatives have shown their potential in undergoing nucleophilic substitutions, leading to the formation of new chemical bonds and structures, highlighting the versatility and reactivity of such compounds in synthetic chemistry (Hogg & Robertson, 1979; Effenberger & Streicher, 1991).

Role in Synthetic Organic Chemistry

The synthesis of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene and related compounds contributes significantly to synthetic organic chemistry, offering pathways to develop novel pharmaceuticals, agrochemicals, and materials. Their involvement in the synthesis of intermediates for drugs and other biologically active compounds underscores their importance in the pharmaceutical industry and research (Janakiramudu et al., 2017).

特性

IUPAC Name |

1-fluoro-5-methyl-4-methylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-5-3-6(9)7(10(11)12)4-8(5)15(2,13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAYNDCHBKGURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)C)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382261 | |

| Record name | 1-Fluoro-4-(methanesulfonyl)-5-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | |

CAS RN |

849035-74-1 | |

| Record name | 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849035-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-(methanesulfonyl)-5-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)

![2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole](/img/structure/B1334182.png)